2-(4-Aminophenoxy)ethane-1-sulfonamide
Description
Significance of Phenoxy-Sulfonamide Scaffolds in Organic Chemistry and Related Fields
The integration of phenoxy and sulfonamide moieties within a single molecular framework gives rise to a scaffold of considerable interest in organic and medicinal chemistry. The sulfonamide group, a sulfonyl group connected to an amine, is a cornerstone in the development of a wide array of therapeutic agents. Its presence can impart favorable pharmacokinetic properties, including improved solubility and the ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The phenoxy group, an aromatic ether, is also a privileged structure in drug discovery. It can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition processes. The combination of these two functional groups in a phenoxy-sulfonamide scaffold creates a versatile platform for the design of molecules with diverse chemical and biological activities. Derivatives of this scaffold are being investigated for a range of applications, underscoring the fundamental importance of this structural motif in contemporary chemical research.
Historical Context and Evolution of Aminophenoxy-Containing Compounds
The journey of aminophenoxy-containing compounds is intertwined with the broader history of organic synthesis and the development of aniline (B41778) and ether chemistries. The discovery and functionalization of aniline in the 19th century laid the groundwork for the synthesis of a vast number of derivatives, including those with phenoxy substituents. Early research into these compounds was often driven by the dye industry, but their potential in other areas soon became apparent.
The development of synthetic methodologies for the formation of ether linkages, such as the Williamson ether synthesis, was a critical step that enabled the construction of the aminophenoxy core. Over the decades, the focus has shifted towards the incorporation of aminophenoxy moieties into more complex molecules with specific functional properties. This has led to their use as precursors in the synthesis of polymers, as components in analytical reagents, and as building blocks for pharmacologically active agents. The evolution of aminophenoxy-containing compounds reflects the increasing sophistication of organic synthesis and the growing understanding of structure-property relationships.
Identification of Research Gaps and Emerging Avenues for 2-(4-Aminophenoxy)ethane-1-sulfonamide Studies
While the broader classes of sulfonamides and phenoxy compounds are well-studied, specific research on this compound is still in its nascent stages. A thorough review of the current scientific literature reveals a notable gap in dedicated studies on this particular molecule. There is a lack of published data on its specific biological activities, physicochemical properties, and potential applications.
This information vacuum presents a fertile ground for new research. An emerging avenue of investigation could be its potential as a modulator of biological targets where the aniline sulfonamide motif has shown promise. For instance, certain aniline sulfonamide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSDs), which are implicated in metabolic disorders such as diabetes. google.com Furthermore, the structural similarity to ethanesulfonamide (B75362) derivatives that have been investigated as endothelin-A receptor antagonists suggests another possible area of exploration. nih.gov
Future research could focus on the systematic screening of this compound and its derivatives against a panel of enzymes and receptors to uncover novel biological activities. Additionally, its utility as a synthetic intermediate or a protecting group in organic synthesis warrants investigation, drawing parallels to related compounds like 2-(phenylseleno)ethanesulfonamide which has been used as a protecting group for aniline. researchgate.net
Overview of Synthetic Challenges and Opportunities for Novel Derivatives
The synthesis of this compound presents a multi-step challenge that offers opportunities for methodological innovation. A plausible synthetic route would likely involve the formation of the ether linkage followed by the introduction and modification of the sulfonamide moiety, or vice versa.
One potential approach could start with the etherification of a protected 4-aminophenol (B1666318) with a suitable 2-haloethanesulfonyl chloride derivative. The choice of protecting groups for the amino functionality would be crucial to avoid undesired side reactions. Alternatively, the synthesis could commence with the reaction of 4-nitrophenol (B140041) with a 2-haloethanesulfonamide, followed by the reduction of the nitro group to the desired amine.
The synthesis of novel derivatives of this compound opens up a wide range of possibilities for modulating its properties. Derivatization could be achieved by:
Modification of the amino group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups could be explored.
Substitution on the aromatic ring: The introduction of various substituents on the phenoxy ring could influence the electronic properties and steric profile of the molecule.
Modification of the sulfonamide: N-alkylation or N-arylation of the sulfonamide nitrogen would provide a diverse set of analogues.
These synthetic efforts would not only provide access to a library of novel compounds for further investigation but could also lead to the development of more efficient and scalable synthetic routes.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWXBXLAUSXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 4 Aminophenoxy Ethane 1 Sulfonamide
Precursor Synthesis and Intermediate Derivatization
The construction of 2-(4-Aminophenoxy)ethane-1-sulfonamide often begins with the careful synthesis of key precursors and intermediates. This foundational approach allows for controlled, stepwise assembly of the target molecule, ensuring high purity at each stage. The primary phases of this methodology include the formation of an aryloxy-ethanolamine backbone, the introduction of the critical sulfonamide group, and the strategic placement of the amino group on the aromatic ring.
Synthesis of Key Aryloxy-Ethanolamine Intermediates
The aryloxy-ethanolamine core structure is a pivotal intermediate in the synthesis of the target compound. A common and effective method for its creation is through a variation of the Williamson ether synthesis. This typically involves the reaction of a substituted phenol (B47542) with a two-carbon electrophile containing a hydroxyl group or a precursor to one.
A representative route starts with 4-nitrophenol (B140041). The phenolic proton is first abstracted by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic phenoxide. This intermediate is then reacted with a 2-haloethanol, like 2-chloroethanol, to form 2-(4-nitrophenoxy)ethan-1-ol. researchgate.net The subsequent reduction of the nitro group, which will be discussed in section 2.1.3, yields the desired 2-(4-aminophenoxy)ethan-1-ol intermediate.
The choice of reagents and conditions for this O-alkylation is critical for maximizing yield and minimizing side products. The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or methanol (B129727) to facilitate the nucleophilic substitution. researchgate.netmdpi.com
Table 1: Synthesis of Aryloxy-Ethanol Intermediates
| Starting Phenol | Alkylating Agent | Base | Solvent | Intermediate Product |
|---|---|---|---|---|
| 4-Nitrophenol | 2-Chloroethanol | K₂CO₃ | Methanol | 2-(4-Nitrophenoxy)ethan-1-ol |
| 4-Nitrophenol | Ethylene (B1197577) carbonate | K₂CO₃ | DMF | 2-(4-Nitrophenoxy)ethan-1-ol |
| 4-Aminophenol (B1666318) | 2-Bromoethanol | NaH | THF | 2-(4-Aminophenoxy)ethan-1-ol |
Introduction of the Sulfonamide Moiety through Various Sulfonylation Reagents
The introduction of the sulfonamide functional group is a cornerstone of the synthesis. The most traditional and widely used method involves the conversion of a precursor, such as the 2-(4-nitrophenoxy)ethan-1-ol intermediate, into a sulfonyl chloride, which is then reacted with ammonia (B1221849). acs.org This transformation involves several steps:
Halogenation: The hydroxyl group of the ethanol (B145695) moiety is first converted into a better leaving group, typically a halide, by reacting it with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Sulfonation: The resulting 1-halo-2-(4-nitrophenoxy)ethane is then reacted with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃), to yield a sulfonate salt.
Chlorosulfonylation: The sulfonate is converted to the highly reactive sulfonyl chloride intermediate using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride.
Amination: The 2-(4-nitrophenoxy)ethane-1-sulfonyl chloride is finally reacted with ammonia (NH₃) or an ammonia surrogate to form the primary sulfonamide, 2-(4-nitrophenoxy)ethane-1-sulfonamide. acs.org
Modern advancements have introduced a variety of sulfonylation reagents that can offer milder conditions and broader functional group tolerance. thieme-connect.com These reagents are designed to react directly with amines to form sulfonamides, often bypassing the need for highly reactive sulfonyl chlorides. organic-chemistry.orgluxembourg-bio.com
Table 2: Common Sulfonylation Reagents and Their Characteristics
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Highly reactive; traditional method; generates HCl byproduct. ijarsct.co.in |
| Sulfonyl Azides | Toluenesulfonyl azide | Reacts with amines via nucleophilic substitution. sci-hub.se |
| Thiosulfonates | S-Phenyl benzenethiosulfonate | Stable, non-toxic alternatives to metal sulfinates. organic-chemistry.org |
| SO₂ Surrogates | DABSO (DABCO-bis(sulfur dioxide)) | Bench-stable solid source of SO₂ for in-situ generation of sulfonamides. organic-chemistry.org |
| Sulfonate Esters | Oxyma-O-sulfonates | Milder, greener alternative to sulfonyl chlorides; compatible with acid-sensitive groups. luxembourg-bio.com |
Amination Strategies for the Aromatic Ring System
The final key transformation in this stepwise approach is the formation of the primary aromatic amine. This is almost universally achieved through the reduction of a nitro group, which is an excellent electron-withdrawing group that can be carried through several synthetic steps before its conversion. The nitro group in an intermediate like 2-(4-nitrophenoxy)ethane-1-sulfonamide is selectively reduced to an amine.
A highly effective, inexpensive, and safe method for this reduction is the use of iron powder in the presence of an acidic catalyst, such as ammonium (B1175870) chloride (NH₄Cl) in an ethanol/water solvent system. mdpi.comresearchgate.net This heterogeneous reaction proceeds efficiently under reflux conditions and the product can be easily isolated after filtering off the iron oxides. mdpi.com
Alternative methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is very clean but requires specialized equipment for handling hydrogen gas.
Other Reducing Metals: Metals such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are also effective.
The choice of method depends on factors like substrate compatibility, cost, safety, and scale of the reaction. For many applications, the Fe/NH₄Cl system offers the best balance of these considerations. mdpi.com
Direct Synthesis Approaches for this compound
In contrast to the stepwise methodology, direct synthesis approaches aim to construct the target molecule in fewer steps, ideally through one-pot or multi-component reactions. These strategies are highly desirable from an efficiency and sustainability perspective, as they reduce the need for intermediate purification, minimize solvent waste, and save time.
Evaluation of One-Pot and Multi-Component Reaction Strategies
A one-pot synthesis for this compound would involve combining multiple reaction steps in a single vessel without isolating the intermediates. For instance, a hypothetical one-pot process could involve the initial etherification of 4-nitrophenol, followed by the in-situ conversion of the alcohol to the sulfonamide, and a final reduction of the nitro group, all within the same reaction mixture.
Recent developments have focused on novel one-pot methods for general sulfonamide synthesis, which could be adapted for this specific target. One such strategy involves the decarboxylative chlorosulfonylation of aromatic acids, followed by amination in the same pot. acs.orgnih.gov While not directly applicable to the aliphatic sulfonamide in the target molecule, the principle of merging multiple transformations is relevant.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent another advanced strategy. A theoretical MCR for this target could involve the reaction of 4-aminophenol, an SO₂ source like DABSO, and an ethylene equivalent under catalytic conditions. thieme-connect.com Such approaches, while challenging to develop, offer the highest degree of synthetic efficiency.
Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic route. Key parameters that are frequently tuned include temperature, solvent, and the choice of catalyst.
Temperature: Reaction rates are highly sensitive to temperature. For instance, in the Williamson ether synthesis step, moderate heating or reflux is often required to drive the reaction to completion. mdpi.com Conversely, the amination of a sulfonyl chloride is often performed at lower temperatures to control the exothermic reaction and prevent side product formation.
Solvent: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For sulfonamide synthesis, solvents range from polar aprotics like acetonitrile (B52724) to green solvents like polyethylene (B3416737) glycol (PEG) or even water. ijarsct.co.injsynthchem.com The choice of solvent can significantly impact the efficiency of the reaction.
Catalyst: Catalysts are essential for many modern synthetic transformations. In the context of sulfonamide synthesis, various metal catalysts have been employed to facilitate the coupling of sulfonyl chlorides with amines or to enable direct C-H sulfonylation. thieme-connect.comsci-hub.se For example, copper-catalyzed arylation of sulfonamides and indium-catalyzed sulfonylation of amines have been shown to be highly efficient. organic-chemistry.orgorganic-chemistry.org The development of recoverable catalysts, such as magnetic nanoparticle-supported copper, also contributes to greener and more cost-effective processes. jsynthchem.com
Table 3: Effect of Reaction Conditions on Aromatic Sulfonamide Synthesis
| Catalyst | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| MNPs‐AHBA‐Cu | K₂CO₃ | PEG | 100 °C | High yields (up to 95%) of aromatic sulfonamides. | jsynthchem.com |
| Indium | - | Acetonitrile | Reflux | Efficient synthesis of a wide range of sulfonamides. | organic-chemistry.org |
| None | DIPEA | Acetonitrile | Room Temp. | Good yields for sulfonamides from Oxyma-O-sulfonate esters. | luxembourg-bio.com |
| None | Na₂CO₃ | Water | Room Temp. | High yields (60-96%) and easy separation. | ijarsct.co.in |
By systematically optimizing these conditions, chemists can develop robust and efficient synthetic routes to this compound, suitable for both laboratory-scale research and larger-scale production.
Mechanistic Studies of Reaction Pathways in the Synthesis of Aminophenoxy-Sulfonamides
The formation of the ether linkage in the synthesis of 2-(4-nitrophenoxy)ethane-1-sulfonamide, the nitro-precursor to the final product, is anticipated to proceed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the 4-nitrophenoxide ion, formed by the deprotonation of 4-nitrophenol with a suitable base, acts as the nucleophile. The electrophile would be a 2-haloethanesulfonyl derivative, such as 2-chloroethanesulfonyl chloride.
The reaction is believed to follow an S(_N)2 mechanism, where the phenoxide oxygen attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the carbon-oxygen bond. The choice of solvent is crucial in this step; polar aprotic solvents like DMF or DMSO are known to accelerate S(_N)2 reactions. pharmaxchange.info
The subsequent reduction of the nitro group to an amine is a well-understood transformation with several potential mechanistic pathways depending on the chosen reagent. Catalytic hydrogenation, for instance, involves the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst (e.g., palladium, platinum, or Raney nickel). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. Metal/acid reductions, such as with iron in acidic media, involve a series of single electron transfers from the metal to the nitro group.
Computational studies using density functional theory (DFT) have been employed to understand the intricacies of phenol alkylation, confirming that O-alkylation is often the most energetically favorable pathway under neutral conditions. nih.govresearchgate.net These theoretical models can help predict reaction outcomes and optimize conditions by providing insights into transition state energies and reaction barriers.
Scale-Up Considerations and Process Intensification in Synthetic Design
Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that necessitate careful process design and intensification. Both the O-alkylation and the nitro reduction steps have specific considerations for safe and efficient scale-up.
The reduction of aromatic nitro compounds is a highly exothermic reaction, and managing the heat generated is a primary safety concern during scale-up. acsgcipr.org Inadequate heat removal can lead to a runaway reaction. Process intensification strategies can mitigate this risk. For example, transitioning from a traditional batch reactor to a continuous flow reactor offers a significantly higher surface-area-to-volume ratio, enabling more efficient heat exchange and better temperature control. acsgcipr.org This approach also minimizes the volume of hazardous material at any given time, enhancing the inherent safety of the process.
For the O-alkylation step, phase-transfer catalysis could be a valuable technique for scale-up, as it can improve reaction rates and yields in biphasic systems, potentially reducing the need for large volumes of polar aprotic solvents.
The choice of reagents and solvents also has significant implications for the environmental impact and cost of the process. Green chemistry principles would favor the use of catalytic hydrogenation for the reduction step, as it produces water as the primary byproduct, over stoichiometric metal reductants that generate large amounts of metallic waste. psu.edu Solvent selection should also consider factors such as toxicity, environmental persistence, and the ease of recovery and recycling.
The table below outlines some key considerations for the scale-up of the proposed synthetic steps.
| Synthetic Step | Key Scale-Up Challenges | Process Intensification Strategies |
| O-Alkylation | - Handling of corrosive and reactive sulfonyl halides.- Management of solvent volumes.- Ensuring efficient mixing in multiphasic systems. | - Use of continuous flow reactors for improved mixing and heat transfer.- Implementation of phase-transfer catalysis to enhance reaction rates.- Online monitoring (e.g., FT-IR) for real-time process control. |
| Nitro Reduction | - Highly exothermic nature of the reaction.- Safe handling of hydrogen gas in catalytic hydrogenation.- Management of metallic waste from metal/acid reductions. | - Continuous flow hydrogenation for superior temperature control and safety.- Use of immobilized catalysts for easier separation and reuse.- Process analytical technology (PAT) to monitor reaction progress and prevent runaway reactions. acsgcipr.org |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purity of the final this compound is paramount, necessitating effective purification strategies for both the intermediate and the final product.
Purification of the Nitro Intermediate:
The intermediate, 2-(4-nitrophenoxy)ethane-1-sulfonamide, would likely be a solid and could be purified by recrystallization from a suitable solvent system. The choice of solvent would be determined through solubility studies to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent choices for polar, nitro-containing aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.
If impurities with similar solubility profiles are present, column chromatography would be a viable alternative. Normal-phase chromatography using a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) would be a standard approach.
Purification of the Final Product:
After the reduction of the nitro group, the resulting this compound will have significantly different polarity compared to the starting material. The presence of the primary amine group makes the compound more basic and more polar.
Crystallization is a preferred method for the final purification of active pharmaceutical ingredients and their intermediates due to its potential to provide high purity in a single step. researchgate.net The choice of solvent is critical and may involve screening a variety of options. Alcohols, such as isopropanol (B130326) or ethanol, or aqueous mixtures are often effective for crystallizing sulfonamides. google.com The pH of the solution may also be adjusted to facilitate crystallization, as the amine and sulfonamide groups can be protonated or deprotonated.
For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. Reversed-phase chromatography, with a C8 or C18 stationary phase and a mobile phase of acetonitrile and water or methanol and water with a pH modifier, is a common technique for purifying sulfonamides and related compounds. proquest.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of sulfonamides, offering advantages in terms of speed and reduced solvent consumption. oup.com
The table below summarizes potential purification techniques for the key compounds in the synthesis.
| Compound | Primary Purification Method | Alternative/Secondary Method | Key Considerations |
| 2-(4-Nitrophenoxy)ethane-1-sulfonamide | Recrystallization | Column Chromatography | - Solvent selection is crucial for effective removal of starting materials and byproducts.- Monitoring by TLC or HPLC to assess purity. |
| This compound | Recrystallization | Preparative HPLC/SFC | - pH adjustment may be necessary to induce crystallization.- Potential for polymorphism, requiring control of crystallization conditions.- Use of chromatography for removal of closely related impurities. |
Advanced Spectroscopic and Structural Elucidation of 2 4 Aminophenoxy Ethane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-(4-Aminophenoxy)ethane-1-sulfonamide is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. Protons ortho to the amino group are expected to resonate upfield from those ortho to the phenoxy group due to the stronger electron-donating nature of the amine. The aliphatic protons of the ethane (B1197151) linker would appear as two coupled multiplets, with the chemical shifts influenced by the adjacent electronegative oxygen and sulfonyl groups. The protons of the primary amine and sulfonamide functionalities are anticipated to appear as broad singlets, with their chemical shifts potentially varying due to solvent and concentration effects.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to -NH₂) | 6.50 - 6.65 | Doublet (d) | 8.0 - 9.0 |
| Ar-H (ortho to -O) | 6.70 - 6.85 | Doublet (d) | 8.0 - 9.0 |
| -NH₂ | 4.50 - 5.50 | Broad Singlet (br s) | - |
| -O-CH₂- | 4.10 - 4.30 | Triplet (t) | 6.0 - 7.0 |
| -CH₂-SO₂- | 3.30 - 3.50 | Triplet (t) | 6.0 - 7.0 |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their hybridization state. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the aliphatic ethane bridge carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon atom bonded to the oxygen (C-O) would be the most deshielded among the aromatic carbons, while the carbon attached to the nitrogen (C-N) would also be significantly deshielded. The aliphatic carbons' chemical shifts are dictated by the proximity of the electron-withdrawing ether and sulfonamide groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (C-O) | 150.0 - 152.0 |
| Ar-C (C-N) | 142.0 - 144.0 |
| Ar-CH (ortho to -O) | 116.0 - 118.0 |
| Ar-CH (ortho to -NH₂) | 114.0 - 116.0 |
| -O-CH₂- | 68.0 - 70.0 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A crucial cross-peak would be observed between the signals corresponding to the -O-CH₂- and -CH₂-SO₂- protons, confirming the ethane linkage. It would also show a correlation between the ortho- and meta-protons on the aromatic ring, confirming their adjacency. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It would definitively link the proton signals for the aromatic CHs and the aliphatic CH₂ groups to their corresponding carbon resonances identified in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (typically 2-3 bond) ¹H-¹³C couplings. sdsu.edu This is vital for connecting the different fragments of the molecule. Key correlations would include:
A cross-peak between the -O-CH₂- protons and the aromatic carbon C-O, confirming the ether linkage.
Correlations from the aromatic protons ortho to the ether linkage to the -O-CH₂- carbon.
A correlation between the -CH₂-SO₂- protons and the -O-CH₂- carbon.
Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident assignment of the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are particularly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies. uobasrah.edu.iq
The IR and Raman spectra of this compound would be rich with characteristic bands confirming the presence of its key functional groups.
Sulfonamide Group (-SO₂NH₂): This group is characterized by strong, distinct vibrations. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected. The N-H stretching vibrations of the sulfonamide amine would also be present.
Amine Group (-NH₂): The primary aromatic amine group would display two distinct N-H stretching bands at higher wavenumbers than the sulfonamide N-H. An N-H scissoring (bending) vibration is also expected.
Ether Linkage (Ar-O-CH₂): The ether functionality is identified by its characteristic C-O-C stretching vibrations, typically appearing as strong bands in the fingerprint region of the spectrum.
Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring and C-H stretching vibrations for the bonds to the aromatic protons.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 |
| N-H Scissor (Bend) | 1640 - 1610 | |
| Sulfonamide | N-H Stretch | 3350 - 3250 |
| S=O Asymmetric Stretch | 1350 - 1310 | |
| S=O Symmetric Stretch | 1170 - 1150 | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1610 - 1580 & 1515 - 1480 | |
| Ether | C-O-C Asymmetric Stretch | 1260 - 1230 |
The presence of multiple hydrogen bond donor sites (the NH₂ protons of the primary amine and the sulfonamide) and acceptor sites (the sulfonyl oxygens, the ether oxygen, and the amine nitrogen) strongly suggests that this compound engages in extensive intermolecular hydrogen bonding in the solid state. researchgate.net These interactions are known to be a dominant factor in the crystal packing of sulfonamides. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, allowing for the confirmation of the molecular formula, while tandem mass spectrometry techniques like ESI-MS and MALDI-MS offer insights into the compound's fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. For a structurally related compound, 2-(4-aminophenyl)ethane-1-sulfonamide, the monoisotopic mass has been calculated to be 200.06194880 Da. nih.gov This value serves as a close approximation for what would be expected for this compound, with the difference being the substitution of a phenoxy group for the phenyl group. The precise mass of this compound would be calculated based on its molecular formula, C₈H₁₂N₂O₃S.
Table 1: Theoretical Exact Mass Data
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₈H₁₂N₂O₃S | 216.0569 |
| 2-(4-aminophenyl)ethane-1-sulfonamide | C₈H₁₂N₂O₂S | 200.0619 |
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation. In the context of this compound, these techniques would be employed to observe the protonated molecule [M+H]⁺.
Subsequent fragmentation of the parent ion in the gas phase, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides valuable structural information. For sulfonamides, characteristic fragmentation pathways include:
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of characteristic ions.
Loss of SO₂: The extrusion of sulfur dioxide is another hallmark fragmentation pattern for this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters obtained from a UV-Vis spectrum.
Absorption Maxima and Molar Extinction Coefficients
While specific UV-Vis data for this compound is not available, data for a closely related precursor, ethyl 2-(4-aminophenoxy)acetate, shows two absorption bands at 299 nm and 234 nm. These absorptions are attributed to π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the sulfonamide group in the target molecule would likely lead to slight shifts in these absorption maxima.
Table 2: UV-Vis Absorption Data for a Related Compound
| Compound Name | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Ethyl 2-(4-aminophenoxy)acetate | Not Specified | 299, 234 |
Molar extinction coefficients (ε) would need to be determined experimentally by measuring the absorbance of solutions of known concentration using the Beer-Lambert law.
Influence of Solvent Polarity on Electronic Spectra
The polarity of the solvent can significantly influence the position of absorption bands in a UV-Vis spectrum. sciencepublishinggroup.comsemanticscholar.orgmdpi.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
Bathochromic Shift (Red Shift): A shift to longer wavelengths is often observed in more polar solvents for π → π* transitions, as the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.
Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths can occur for n → π* transitions in polar, protic solvents. This is because the non-bonding electrons in the ground state can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state.
For this compound, it would be expected that increasing the solvent polarity would lead to a bathochromic shift of the π → π* transition associated with the aminophenoxy chromophore. Experimental studies in a range of solvents with varying polarities would be necessary to fully characterize these effects.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
As of the latest literature search, a crystal structure for this compound has not been reported. However, the crystal structure of a related precursor, ethyl 2-(4-aminophenoxy)acetate , has been determined. mdpi.com This compound crystallizes in the triclinic crystal system with the space group P-1. mdpi.com
Additionally, the crystal structure of 1,2-Bis(4-aminophenoxy)ethane has been reported, crystallizing in the orthorhombic space group Pbcn. nih.gov These structures can provide valuable insights into the likely conformation and packing arrangements of the aminophenoxy moiety in the solid state. A full single-crystal X-ray diffraction study would be required to definitively determine the solid-state structure of this compound.
Table 3: Crystallographic Data for Related Compounds
| Compound Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| Ethyl 2-(4-aminophenoxy)acetate | Triclinic | P-1 | mdpi.com |
| 1,2-Bis(4-aminophenoxy)ethane | Orthorhombic | Pbcn | nih.gov |
Compound Index
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-aminophenyl)ethane-1-sulfonamide |
| Ethyl 2-(4-aminophenoxy)acetate |
Single Crystal Growth Strategies and Optimization
The successful cultivation of high-quality single crystals of this compound is a prerequisite for definitive structural analysis by X-ray diffraction. The growth of single crystals for organic compounds, including sulfonamide derivatives, is often achieved through slow evaporation of a saturated solution.
The process typically involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents until saturation is reached. The choice of solvent is critical and is determined by the solubility of the compound. Solvents that allow for moderate solubility are often preferred to ensure a slow and controlled crystallization process. Common solvents for polar organic molecules like the target compound could include methanol (B129727), ethanol (B145695), acetone (B3395972), or mixtures with less polar solvents like dichloromethane (B109758) or ethyl acetate (B1210297).
Optimization of crystal growth involves a systematic variation of several parameters:
Solvent System: A range of solvents and solvent mixtures should be screened to find the optimal medium that promotes the growth of well-defined, single crystals rather than polycrystalline material or amorphous precipitate.
Temperature: A constant and controlled temperature is crucial. Slow evaporation at room temperature is a common starting point. However, slight variations in temperature can significantly impact crystal quality and polymorphism.
Concentration: The initial concentration of the solute should be carefully controlled to be near the saturation point to facilitate nucleation and subsequent crystal growth.
Environment: The crystallization vessel should be kept in a vibration-free environment and loosely covered to allow for slow and controlled evaporation of the solvent.
A hypothetical optimization process for growing single crystals of this compound is outlined in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Methanol | Ethanol/Water (9:1) | Acetone | Varying crystal morphology and quality. |
| Temperature | 25°C (Room Temp) | 4°C (Refrigerated) | 35°C | Slower growth at lower temperatures may yield higher quality crystals. |
| Evaporation Rate | Slow (Pin-holed cover) | Very Slow (Cotton plug) | Moderate (Uncovered) | Slower rates generally lead to larger and more perfect crystals. |
Crystal Packing Analysis and Supramolecular Interactions (e.g., N-H⋯O, O-H⋯O hydrogen bonds)
The crystal structure of sulfonamides is predominantly governed by a network of hydrogen bonds, given the presence of hydrogen bond donors (N-H from the amine and sulfonamide groups) and acceptors (O atoms of the sulfonyl group). nih.govresearchgate.net In the case of this compound, the molecular arrangement in the solid state is expected to be dominated by these strong intermolecular interactions.
The primary amino group (-NH₂) and the sulfonamide (-SO₂NH₂) moiety are key players in forming robust hydrogen-bonding networks. The N-H protons of both the amino and sulfonamide groups can act as donors, while the oxygen atoms of the sulfonyl group are strong hydrogen-bond acceptors. This typically leads to the formation of N-H⋯O hydrogen bonds, which are a recurring motif in the crystal structures of sulfonamides. nih.gov
Furthermore, the ether oxygen atom in the phenoxy group can also participate as a hydrogen bond acceptor, although it is weaker than the sulfonyl oxygens. Depending on the conformation of the molecule, O-H⋯O interactions could also be present if, for instance, water molecules are incorporated into the crystal lattice.
A summary of potential hydrogen bonds in the crystal structure of this compound is presented below.
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Significance |
| N-H (Sulfonamide) | O=S (Sulfonyl) | N-H⋯O | Strong, primary interaction driving crystal packing. nih.gov |
| N-H (Amine) | O=S (Sulfonyl) | N-H⋯O | Strong interaction contributing to the supramolecular assembly. |
| N-H (Amine) | N (Amine) | N-H⋯N | Possible, but less common than N-H⋯O. |
| C-H | O=S (Sulfonyl) | C-H⋯O | Weaker interaction, but can contribute to overall stability. mdpi.com |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for a detailed examination of the close contacts between neighboring molecules.
For this compound, a Hirshfeld surface analysis would provide a visual representation of the hydrogen bonds and other weaker interactions. The surface is typically colored according to normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts. mdpi.com
The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on typical values for similar organic molecules. nih.gov
| Intermolecular Contact | Percentage Contribution | Description |
| H⋯H | ~40-50% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |
| O⋯H/H⋯O | ~25-35% | Corresponds to the strong N-H⋯O and potentially C-H⋯O hydrogen bonds. nih.gov |
| C⋯H/H⋯C | ~10-15% | Indicates van der Waals forces and weaker C-H⋯π interactions. |
| N⋯H/H⋯N | ~5-10% | Represents N-H⋯N hydrogen bonds or other close contacts involving nitrogen. nih.gov |
| Other (C⋯C, C⋯O, etc.) | <5% | Minor contributions from other van der Waals and electrostatic interactions. |
Computational and Theoretical Investigations of 2 4 Aminophenoxy Ethane 1 Sulfonamide
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis of the Compound
Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.
Methodology: For a flexible molecule like 2-(4-Aminophenoxy)ethane-1-sulfonamide, which has several rotatable bonds (e.g., around the C-O, C-C, C-S, and S-N bonds), a thorough conformational analysis is necessary. scispace.comresearchgate.net This typically begins with a conformational search using faster, less computationally expensive methods like molecular mechanics to identify a range of possible low-energy structures. acs.org These candidate structures are then subjected to full geometry optimization using a DFT method, such as the B3LYP functional combined with a basis set like 6-311G(d,p), to locate the global minimum energy conformer. mdpi.com The optimized structural parameters (bond lengths, bond angles, and dihedral angles) can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. researchgate.net
Expected Findings: The final optimized geometry would reveal the preferred spatial arrangement of the aminophenoxy and ethanesulfonamide (B75362) moieties. Key parameters, such as the planarity of the benzene (B151609) ring, the geometry of the sulfonamide group, and the torsion angles defining the orientation of the flexible ethane (B1197151) bridge, would be determined. Studies on similar sulfonamides have shown that the conformational arrangement often favors an eclipsed structure where the amino group hydrogens align with the sulfonyl oxygens. illinois.edunih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. fiveable.me
HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. ossila.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small gap suggests high reactivity and low kinetic stability, as less energy is required to excite an electron to a higher state. wikipedia.orgresearchgate.netacs.org
Methodology: Following geometry optimization, the energies of the HOMO, LUMO, and other molecular orbitals are calculated at the same level of theory. The spatial distribution of these orbitals is visualized to identify which parts of the molecule are involved in electron donation and acceptance.
Expected Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, particularly the amino group and the phenyl ring's π-system. The LUMO would likely be distributed over the electron-withdrawing sulfonamide group. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's electronic stability and its propensity for charge transfer interactions. nih.gov A larger energy gap would indicate higher stability. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.2648 |
| LUMO Energy | -0.2876 |
| HOMO-LUMO Gap (ΔE) | 4.9808 |
Note: The data presented is for a related aminophenoxy compound and serves as an example of the parameters obtained from such calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.dereadthedocs.io It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org
Methodology: The MEP is calculated for the optimized molecular structure. The potential values are then mapped onto the molecular surface using a color spectrum.
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral potential. youtube.com
Expected Findings: For this compound, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atoms of the sulfonamide group and the ether linkage, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group (-NH2) and the sulfonamide group (-SO2NH2), making them potential sites for hydrogen bonding and nucleophilic attack.
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for a detailed assignment of experimental spectra to specific molecular motions. dtic.milnih.gov
Methodology: Harmonic vibrational frequencies are calculated for the optimized geometry. Since these calculations often overestimate experimental frequencies due to the neglect of anharmonicity and other factors, the computed values are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.netnih.govresearchgate.netnist.gov The calculated spectrum can then be compared directly with an experimental IR or Raman spectrum. stackexchange.comresearchgate.net
Expected Findings: The analysis would provide a theoretical vibrational spectrum for this compound. Key vibrational modes would be assigned, including:
N-H stretching vibrations of the primary amine and sulfonamide groups.
S=O symmetric and asymmetric stretching of the sulfonyl group.
C-O-C stretching of the ether linkage.
Aromatic C-H and C=C stretching of the phenyl ring.
S-N stretching of the sulfonamide bond.
A strong correlation between the scaled theoretical frequencies and the experimental spectral peaks would serve as a powerful confirmation of the molecule's structure as determined by the geometry optimization. researchgate.netacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. nih.govoup.comresearchgate.netnih.gov
Conformational Flexibility and Rotational Barriers
Methodology: MD simulations would be performed on this compound, often in a simulated solvent environment to mimic real-world conditions. rsc.org To specifically investigate rotational barriers, a technique called potential energy surface (PES) scanning can be employed. mdpi.com In this method, a specific dihedral angle (e.g., for the S-N bond) is systematically rotated in steps, and at each step, the rest of the molecule's geometry is optimized. The energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) transition state gives the rotational barrier. researchgate.netbiomedres.us
Solvation Effects and Solvent Accessibility
The biological and chemical activity of a molecule is significantly influenced by its interaction with solvents. Computational models can simulate these interactions to predict how this compound would behave in different solvent environments.
Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to understand the electronic structure and stability of the molecule in solution. These models represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energy. This data is crucial for predicting the molecule's solubility and partitioning behavior between different phases.
Solvent accessibility studies can further reveal which parts of the this compound molecule are most likely to interact with the solvent. The accessible surface area (ASA) can be calculated for each atom or functional group. It is expected that the polar amine (-NH2) and sulfonamide (-SO2NH2) groups would exhibit high solvent accessibility in polar solvents like water, due to their hydrogen bonding capabilities. Conversely, the aromatic phenoxy group would have lower accessibility in aqueous environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of molecules with their chemical behavior or activity. nih.gov While traditionally used in drug discovery, QSAR can also predict the physicochemical properties and reactivity of compounds like this compound. nih.gov
A wide range of molecular descriptors can be calculated for this compound to build a QSAR model. These descriptors can be categorized as follows:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the molecular weight, atom count, and connectivity indices.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). Density Functional Theory (DFT) is a common method for calculating these properties. nih.gov
Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient) and topological polar surface area (TPSA), which are important for predicting a molecule's transport properties. jbclinpharm.org
A hypothetical table of calculated molecular descriptors for this compound is presented below.
| Descriptor Category | Descriptor Name | Hypothetical Value |
| Topological | Molecular Weight | 218.25 g/mol |
| Atom Count | 27 | |
| Geometrical | Molecular Surface Area | ~250 Ų |
| Molecular Volume | ~200 ų | |
| Electronic | Dipole Moment | ~4.5 D |
| HOMO Energy | -8.5 eV | |
| LUMO Energy | -1.2 eV | |
| Physicochemical | logP | ~1.5 |
| TPSA | ~92 Ų |
Note: These values are hypothetical and would require actual computational studies to be determined accurately.
Once a set of molecular descriptors is calculated, a predictive QSAR model can be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govpurdue.edu Such a model could predict various aspects of the chemical reactivity of this compound. For instance, the energies of the HOMO and LUMO can be used to predict its susceptibility to electrophilic and nucleophilic attack, respectively.
A hypothetical QSAR equation for predicting the interaction potential of a series of related sulfonamides with a material surface could take the form:
Interaction Potential = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃*(TPSA)
Where c₀, c₁, c₂, and c₃ are regression coefficients determined from a training set of molecules. Such a model, once validated, could be used to screen for other molecules with similar or enhanced interaction potentials.
Derivatization and Chemical Modification Studies of 2 4 Aminophenoxy Ethane 1 Sulfonamide
Functionalization of the Amino Group: Acylation, Alkylation, and Schiff Base Formation
The primary aromatic amino group (-NH₂) is a key site for nucleophilic reactions, enabling straightforward derivatization through several classical organic transformations.
Acylation: The amino group can be readily acylated by reacting 2-(4-aminophenoxy)ethane-1-sulfonamide with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct, forming a stable amide linkage. This modification is significant as it can alter the electronic properties of the aromatic ring and introduce a variety of functional groups. nih.gov
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve selectivity.
Schiff Base Formation: One of the most common derivatizations of primary amines is the formation of an imine, or Schiff base. This is achieved through the condensation reaction with an aldehyde or a ketone, typically under acidic catalysis. mediresonline.orgjetir.org This reaction is often reversible and provides a dynamic covalent linkage. The formation of Schiff bases from sulfonamides has been widely reported, yielding compounds with diverse applications. ijpsdronline.comresearchgate.netnih.gov The resulting imine can be further reduced, for example with sodium borohydride, to form a stable secondary amine. nih.gov
| Reaction Type | Reagent Class | Product Functional Group | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chlorides, Acid Anhydrides | Amide (-NHCOR) | Base (e.g., Pyridine, Triethylamine) |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Base, Heat |
| Schiff Base Formation | Aldehydes, Ketones | Imine (-N=CHR) | Acidic Catalyst (e.g., Acetic Acid), Reflux jetir.org |
Modifications of the Sulfonamide Moiety
The primary sulfonamide group (-SO₂NH₂) is another key functional handle for derivatization. While generally stable, its reactivity can be exploited for further molecular elaboration. The protons on the sulfonamide nitrogen are acidic and can be removed by a base, creating a nucleophilic anion.
This anion can then react with various electrophiles. For instance, selective acylation at the sulfonamide nitrogen can be achieved under specific conditions, such as using esters of activated carboxylic acids with the sodium salt of the sulfonamide. researchgate.net This contrasts with the more common acylation at the aromatic amino group. Furthermore, N-alkylation of the sulfonamide is a possible modification. These derivatizations are critical as they can significantly impact the polarity and hydrogen-bonding capabilities of the molecule. rsc.org The development of new methods for the direct introduction and modification of primary sulfonamide groups remains an active area of research. nih.govacs.org
Ether Linkage Derivatization
The ether linkage (-O-) in the this compound backbone is chemically robust and generally not amenable to simple derivatization. Modification at this position would typically require cleavage of the C-O bond, a reaction that necessitates harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such conditions would likely affect other functional groups in the molecule, namely the amine and sulfonamide moieties.
Alternatively, derivatization could be approached not by modifying the linkage itself, but by synthesizing analogs with different linkages. For example, replacing the ether oxygen with a sulfur atom to create a thioether linkage or with a methylene (B1212753) group to form an alkyl chain would produce structurally related but distinct molecules. These synthetic approaches would start from different precursors rather than from the modification of the pre-existing ether bond.
Synthesis and Characterization of Novel Hybrid Molecules Containing the this compound Core
The concept of molecular hybridization, which combines two or more pharmacophores or functional moieties into a single molecule, is a powerful strategy in materials science and medicinal chemistry. dergipark.org.tr The this compound core is an attractive scaffold for creating such hybrid molecules due to its multiple reactive sites.
For instance, the primary amino group can be used as a handle to link the core structure to other molecules of interest, such as heterocyclic compounds, natural products, or other synthetic fragments. nih.gov The synthesis of these hybrids often involves standard coupling reactions, such as amide bond formation or reductive amination, following the initial functionalization of the amino group as described in section 5.1.
Characterization of these novel hybrid molecules is typically performed using a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the successful incorporation of the different moieties. dergipark.org.tr
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O stretching), amide (C=O stretching), and N-H bonds. dergipark.org.tr
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized hybrid compounds. dergipark.org.tr
The design of such hybrids allows for the potential combination of properties from each constituent part, leading to new materials with unique characteristics.
Polymerization Reactions Incorporating Aminophenoxy-Sulfonamide Monomers
The difunctional nature of this compound, possessing a primary amine, makes it a suitable monomer for step-growth polymerization. Its incorporation into polymer backbones can impart specific properties such as improved solubility, thermal stability, and altered mechanical performance. researchgate.netnih.gov
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability. chinapolyimide.com The synthesis of polyimides typically involves a two-step process. vt.edu First, a diamine monomer reacts with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration.
When a diamine containing a sulfonamide group, such as an analog of this compound, is used, the resulting polymer is a poly(imide-sulfonamide). aip.orgrit.edu The presence of the sulfonamide group in the polymer backbone can enhance solubility and other properties.
Poly(ether-amide-imide)s are another class of advanced polymers that can be synthesized using sulfonamide-containing monomers. scispace.com These polymers contain ether, amide, and imide linkages in their backbone. Their synthesis can be achieved through the polycondensation of a diamine with a dicarboxylic acid that already contains an imide ring. researchgate.netresearchgate.net The incorporation of the flexible ether linkage and the polar sulfonamide group from the aminophenoxy-sulfonamide monomer can lead to polymers with a desirable balance of processability and performance. nih.gov
| Polymer Class | Monomer 1 | Monomer 2 | Key Linkages Formed | Typical Solvent |
|---|---|---|---|---|
| Poly(imide-sulfonamide) | Sulfonamide-containing Diamine | Dianhydride | Amic Acid, Imide | NMP, DMAc |
| Poly(ether-amide-imide) | Sulfonamide-containing Diamine | Diimide-dicarboxylic acid | Amide | NMP, DMAc |
The properties of polymers are intrinsically linked to their chemical structure. chinapolyimide.com Introducing the this compound moiety into a polymer chain can significantly influence its final characteristics.
Thermal Properties: The rigid aromatic components contribute to high thermal stability, while the flexible ether linkage can lower the glass transition temperature (Tg) compared to fully rigid polyimides, potentially improving processability. The polar sulfonamide groups can increase inter-chain interactions through hydrogen bonding, which may raise the Tg and affect thermal stability.
Solubility: A major challenge with aromatic polyimides is their poor solubility, which complicates processing. The inclusion of flexible ether linkages and polar sulfonamide groups often improves solubility in organic solvents. scispace.comresearchgate.net This is a critical advantage for creating films and coatings via solution-casting.
Mechanical Properties: The mechanical strength and modulus of these polymers are dependent on the rigidity of the backbone and the strength of intermolecular forces. While flexible linkages might slightly reduce tensile strength compared to their all-aromatic counterparts, they can enhance toughness and flexibility. researchgate.net
Other Properties: For applications like gas separation membranes or proton exchange membranes in fuel cells, the sulfonamide group is particularly important. researchgate.netresearchgate.netresearchgate.net The sulfonic acid group, if present in a deprotonated form, can facilitate ion transport. The polarity and free volume of the polymer matrix, influenced by the monomer structure, will dictate properties like gas permeability and selectivity.
By systematically varying the co-monomers and the content of the aminophenoxy-sulfonamide monomer, researchers can fine-tune these properties to develop advanced materials tailored for specific high-performance applications. chinapolyimide.com
Exploration of Advanced Material and Chemical Applications Excluding Clinical/human Trials
Catalytic Applications of Metal Complexes Derived from Aminophenoxy-Sulfonamide Ligands
The unique molecular architecture of aminophenoxy-sulfonamide derivatives, featuring multiple coordination sites (the amino nitrogen, phenoxy oxygen, and sulfonamide group), makes them excellent candidates for the development of polydentate ligands. These ligands can form stable complexes with a variety of transition metals, and the resulting metallo-complexes are of significant interest for their potential catalytic activities in synthetic chemistry. derpharmachemica.comsciencepg.com
The structure of 2-(4-aminophenoxy)ethane-1-sulfonamide serves as a versatile scaffold for designing novel ligands. Synthetic strategies focus on modifying this core structure to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the geometry, stability, and reactivity of its metal complexes. emory.edu Modifications can be introduced at several positions:
The Amino Group: The primary amine can be reacted to form Schiff bases through condensation with various aldehydes or ketones. This conversion not only extends the ligand's backbone but also introduces imine nitrogen atoms as additional coordination sites.
The Aromatic Ring: Electrophilic substitution on the benzene (B151609) ring can introduce various functional groups (e.g., halogens, alkyls, or nitro groups) that can alter the electron density on the phenoxy oxygen and amino nitrogen, thereby modulating the ligand's donor properties.
The Sulfonamide Moiety: The hydrogen atoms on the sulfonamide nitrogen can be substituted, potentially altering the coordination mode of this group.
The synthesis of these new ligands typically follows established organic chemistry protocols. For example, Schiff base derivatives are commonly prepared by refluxing the parent amine with a suitable carbonyl compound in a solvent like ethanol (B145695), sometimes with acid catalysis. nih.gov The purity and structure of the synthesized ligands are then confirmed using standard analytical techniques.
The synthesized ligands are subsequently reacted with various transition metal salts (e.g., chlorides or acetates of copper(II), nickel(II), cobalt(II), iron(II), and zinc(II)) in a suitable solvent to yield coordination complexes. bohrium.comsciencepublishinggroup.com The formation and structure of these complexes are investigated through a combination of analytical methods:
Spectroscopic Analysis:
FT-IR Spectroscopy: A key technique used to confirm coordination. Shifts in the stretching frequencies of key functional groups, such as ν(N-H) of the amino group, ν(S=O) of the sulfonamide group, and the appearance of a new ν(C=N) band for Schiff base derivatives, indicate their involvement in bonding with the metal ion. sciencepublishinggroup.com
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Molar Conductivity Measurements: These measurements in a suitable solvent (like DMF or DMSO) help determine whether the ligands are coordinated as neutral molecules or anions and whether counter-ions are inside or outside the coordination sphere, thus indicating the electrolytic or non-electrolytic nature of the complexes. sciencepg.com
Mass Spectrometry (ESI-MS): Confirms the molecular weight of the synthesized complexes, providing evidence for the proposed metal-to-ligand stoichiometry. sciencepg.com
Once characterized, the catalytic potential of these metal complexes is explored in various organic transformations. For instance, complexes derived from aminophenol and sulfonamide ligands have been investigated as catalysts for oxidation reactions, C-N bond formation, and ring-opening polymerization. derpharmachemica.comrsc.org The efficiency of the catalyst is evaluated based on factors like conversion rate, product yield, and selectivity under specific reaction conditions. The nature of the metal ion and the specific design of the ligand scaffold are known to play a pivotal role in the catalytic performance of the complex. rsc.orgnih.gov
Investigation of Antioxidant Activities in Chemical Systems
The presence of both an aminophenol group and a sulfonamide moiety in the title compound suggests a potential for antioxidant activity. The aminophenol portion is a well-known antioxidant scaffold, and the sulfonamide group can modulate this activity and contribute through its own chemical properties.
The primary mechanism by which compounds like this compound are expected to exert antioxidant effects is through radical scavenging. This activity is commonly evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.gov
The scavenging mechanism is based on the ability of the antioxidant molecule to donate a hydrogen atom or an electron to a stable free radical, thereby neutralizing it. nih.gov
DPPH Assay: In this assay, the stable, deep violet-colored DPPH radical is reduced by the antioxidant to the pale yellow-colored diphenylpicrylhydrazine. The rate of color change, measured as a decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging capacity of the compound. nih.gov
ABTS Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of a hydrogen-donating antioxidant, the radical is quenched, and the solution's color fades. The reduction in absorbance is monitored to quantify the antioxidant activity. researchgate.net
The phenolic hydroxyl group (in the aminophenol moiety) and the N-H bonds of the amino and sulfonamide groups are potential sites for hydrogen donation. mdpi.com The effectiveness of this process is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant potency. nih.gov
| Compound Type | Example Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Thiouracil-Sulfonamide | Compound 5a | 14.50 | Ascorbic Acid | 7.55 |
| Thiouracil-Sulfonamide | Compound 5d | 14.72 | Ascorbic Acid | 7.55 |
| Thiouracil-Sulfonamide | Compound 9a | 15.00 | Ascorbic Acid | 7.55 |
| Gallic Acid Sulfonamide | 3,4,5-THBS | <10 | Gallic Acid | <10 |
| Gallic Acid Sulfonamide | 3,4,5-TMBS | <10 | Gallic Acid | <10 |
Data adapted from studies on various sulfonamide derivatives to illustrate typical antioxidant activity ranges. nih.govmdpi.com
Certain transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. The ability of a compound to chelate these metal ions can be an important antioxidant mechanism, as it sequesters the metal and prevents it from participating in these damaging redox cycles.
Compounds containing sulfonamide functionalities have been shown to form stable chelates with various metal ions. bohrium.comnih.gov The this compound structure possesses multiple heteroatoms (oxygen and nitrogen) that can act as electron-pair donors, enabling it to function as a bidentate or tridentate ligand. bohrium.com The chelation effectively reduces the concentration of free, catalytically active metal ions, thereby mitigating oxidative stress in a chemical system. The metal-chelating capability can be evaluated using spectrophotometric methods, where a change in the absorption spectrum upon addition of metal ions indicates the formation of a ligand-metal complex. nih.gov
Precursor Development for Dyes and Pigments
The chemical structure of this compound, specifically the presence of a primary aromatic amine (-NH₂) group, makes it a valuable intermediate or precursor in the synthesis of azo dyes. researchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the compound's color. unb.ca
The synthesis of an azo dye from an aromatic amine precursor is a well-established two-step process:
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. unb.caresearchgate.net
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction, forming the stable azo linkage (-N=N-) and creating the final dye molecule. prgscience.com
The sulfonamide group within the dye's structure can enhance its properties, such as improving its affinity for certain fabrics like cotton, wool, and silk, and increasing its light and water fastness. researchgate.net By varying the coupling component used with the diazonium salt of this compound, a wide range of colors (e.g., shades of yellow, orange, and red) can be produced. unb.ca
Analytical Method Development and Characterization Standards
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are central to the analysis of pharmaceutical compounds, offering high-resolution separation and sensitive quantification. For 2-(4-Aminophenoxy)ethane-1-sulfonamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, albeit with different considerations.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of sulfonamides. A simple, fast, and selective stability-indicating RP-HPLC method can be developed for the determination of this compound and its potential process-related impurities or degradation products. researchgate.netpensoft.net
A typical RP-HPLC method would likely employ a C18 column. researchgate.net The mobile phase would be a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netijper.org The pH of the aqueous phase is a critical parameter to optimize, as it affects the ionization state and, consequently, the retention of the analyte. For sulfonamides, a slightly acidic pH is often optimal. Detection is commonly achieved using a UV-Vis or a Photo-Diode Array (PDA) detector, which allows for the monitoring of the analyte at its wavelength of maximum absorbance. researchgate.netalliedacademies.org
A gradient elution program, where the proportion of the organic modifier is increased over time, can be beneficial for separating the main compound from any impurities with different polarities. alliedacademies.org Method validation according to ICH guidelines would be essential to ensure the method is accurate, precise, specific, linear, and robust. ijper.org
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization techniques for compounds with amine and sulfonamide groups include silylation, acylation, or alkylation. nih.gov
For instance, the primary amine group could be derivatized using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. The resulting derivative would be more amenable to GC separation. The mass spectrometer then provides detailed structural information, allowing for unequivocal identification and quantification.
The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer can be operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Electrophoretic Methods for Purity Assessment
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the purity assessment of sulfonamides. nih.gov Its advantages include short analysis times, low sample and solvent consumption, and high resolving power. arabjchem.org
Capillary Zone Electrophoresis (CZE):
CZE separates analytes based on their charge-to-mass ratio in an electric field. kapillarelektrophorese.eu For the purity assessment of this compound, a buffer system with a pH that ensures the compound is charged would be selected. Given the presence of a primary aromatic amine, a buffer with a pH below the pKa of the amine group would result in a positively charged species that migrates towards the cathode. kapillarelektrophorese.eu The separation of the main peak from any charged impurities can provide a clear indication of the compound's purity. Direct UV detection is typically employed, taking advantage of the aromatic chromophore in the molecule. kapillarelektrophorese.eu
Micellar Electrokinetic Chromatography (MEKC):
MEKC is a variation of CE that allows for the separation of both charged and neutral compounds. researchgate.net This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. researchgate.net This technique would be particularly useful for separating this compound from any non-ionizable or neutral impurities. The separation is based on the differential partitioning of the analytes between the aqueous buffer and the micelles. researchgate.net
Table 2: Potential Capillary Electrophoresis Conditions for Purity Assessment
| Parameter | CZE | MEKC |
| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d.) | Fused Silica (e.g., 50 µm i.d.) |
| Buffer | Phosphate or Borate Buffer (e.g., pH 2.5-4.5) | Borate Buffer with Sodium Dodecyl Sulfate (SDS) |
| Voltage | 15-25 kV | 15-25 kV |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection | Hydrodynamic or Electrokinetic | Hydrodynamic or Electrokinetic |
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of compounds that possess a chromophore. longdom.orgiajps.com The 4-aminophenoxy group in this compound contains a strong chromophore, making this technique suitable for concentration determination.
The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The choice of solvent is important to ensure the analyte is fully dissolved and stable. The pH of the solution can also influence the absorption spectrum, so a buffered solution may be necessary to ensure reproducibility. nih.gov The specificity of the method can be a limitation, as any impurities that absorb at the same wavelength will interfere with the measurement.
Development of Reference Materials and Analytical Protocols for Quality Control
The establishment of well-characterized reference materials and robust analytical protocols is fundamental for the quality control of any active pharmaceutical ingredient (API), including this compound. ufag-laboratorien.ch
Development of Reference Materials:
A primary reference standard of this compound with the highest possible purity is essential. This standard would be thoroughly characterized using a battery of analytical techniques, including NMR, MS, elemental analysis, and thermal analysis, to confirm its identity and purity. This primary standard would then be used to qualify secondary or working standards, which are used for routine quality control testing. usda.gov
In addition to the main compound, it is also crucial to synthesize and characterize potential impurities, such as starting materials, by-products, and degradation products. pharmaffiliates.com These impurity reference standards are necessary for the validation of analytical methods and for setting specifications for the final product.
Analytical Protocols for Quality Control:
A comprehensive quality control protocol for this compound would include a set of validated analytical tests to ensure each batch meets the required specifications. ufag-laboratorien.ch This protocol would typically include:
Identification: Using techniques like FTIR or comparison of retention time in a chromatographic method against the reference standard.
Assay: A validated HPLC or spectrophotometric method to determine the content of the active ingredient.
Purity: An HPLC or CE method to identify and quantify any impurities.
Residual Solvents: A GC method to determine the levels of any organic solvents used in the manufacturing process.
Water Content: Karl Fischer titration to measure the amount of water in the substance.
Residue on Ignition: To determine the amount of inorganic impurities.
These analytical protocols, based on validated methods and traceable to certified reference materials, form the cornerstone of ensuring the consistent quality and safety of this compound.
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-Aminophenoxy)ethane-1-sulfonamide to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For sulfonamide derivatives like this compound, nucleophilic substitution between 4-aminophenol and ethanesulfonyl chloride intermediates is a common route. Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Catalysts: Employ triethylamine to neutralize HCl byproducts and drive the reaction forward .
- Temperature Control: Maintain low temperatures (0–5°C) during sulfonamide bond formation to prevent side reactions .
- Purification: Recrystallization from a 1:1 acetic acid-water mixture can enhance purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, particularly the sulfonamide (-SO₂NH₂) and aminophenoxy moieties .
- Mass Spectrometry (ESI–MS): Validates molecular weight and detects impurities .
- FT-IR Spectroscopy: Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) .
- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, S content) .
Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases) based on structural analogs .
- Assay Design: Use fluorometric or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) to measure inhibition .
- Dose-Response Curves: Calculate IC₅₀ values under physiological pH and temperature .
- Control Experiments: Compare with known inhibitors (e.g., acetazolamide) to validate assay sensitivity .
Advanced: How should researchers address contradictory data in studies comparing synthetic yields across different protocols?
Methodological Answer:
- Parameter Isolation: Systematically vary one reaction parameter (e.g., solvent, catalyst) while keeping others constant to identify critical factors .
- Statistical Analysis: Apply ANOVA to assess significance of yield differences between protocols .
- Side Reaction Monitoring: Use TLC or HPLC to detect byproducts (e.g., hydrolyzed intermediates) that reduce yield .
Advanced: What strategies ensure the stability of this compound during long-term storage?
Methodological Answer:
- Storage Conditions: Store at -20°C in airtight, light-resistant containers to prevent oxidation and moisture absorption .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC .
- Lyophilization: For aqueous solutions, lyophilize to a powder to enhance shelf life .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -F) to the phenyl ring to enhance binding affinity, as seen in fluorinated analogs .
- Side Chain Engineering: Replace the ethanesulfonamide chain with morpholine derivatives to improve solubility, as demonstrated in related compounds .
- Bioisosterism: Substitute the aminophenoxy group with thioether analogs to evaluate metabolic stability .
Advanced: How can computational modeling predict synthetic pathways for novel derivatives of this compound?
Methodological Answer:
- Retrosynthetic Analysis: Use AI tools (e.g., Template_relevance Reaxys) to identify feasible routes from commercially available precursors .
- DFT Calculations: Optimize transition states for key steps (e.g., sulfonylation) to predict reaction kinetics .
- Docking Studies: Simulate interactions with target enzymes to prioritize derivatives for synthesis .
Basic: What methodologies ensure accurate purity assessment of this compound?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 255 nm) and compare retention times against certified standards .
- Melting Point Analysis: A sharp mp range (e.g., 193–203°C) indicates high purity .
- TLC: Spotting on silica plates with ethyl acetate/hexane eluent can detect impurities .
Advanced: What are the degradation pathways of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis: The sulfonamide bond may cleave, releasing 4-aminophenol and ethanesulfonic acid. Monitor via NMR .
- Basic Conditions: The compound may undergo nucleophilic attack at the sulfonyl group, forming sulfonate salts .
- Accelerated Studies: Use LC-MS to identify degradation products and propose mechanisms .
Advanced: How does solvent polarity influence the reactivity of this compound in substitution reactions?
Methodological Answer:
- Polar Protic Solvents (e.g., Water): Promote hydrolysis of sulfonamide bonds, reducing reaction efficiency .
- Polar Aprotic Solvents (e.g., DMF): Stabilize intermediates in SN2 reactions, enhancing alkylation yields .
- Solvent-Free Conditions: Microwave-assisted synthesis can minimize solvent effects and improve reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
